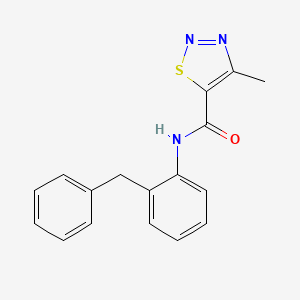

N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 881443-99-8

Cat. No.: VC4971473

Molecular Formula: C17H15N3OS

Molecular Weight: 309.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881443-99-8 |

|---|---|

| Molecular Formula | C17H15N3OS |

| Molecular Weight | 309.39 |

| IUPAC Name | N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H15N3OS/c1-12-16(22-20-19-12)17(21)18-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |

| Standard InChI Key | FURAHBLBGIETDX-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₇H₁₅N₃OS) features a 1,2,3-thiadiazole ring substituted at the 4-position with a methyl group and at the 5-position with a carboxamide moiety linked to a 2-benzylphenyl group. The thiadiazole ring’s nitrogen and sulfur atoms contribute to its electronic profile, while the benzylphenyl group introduces steric bulk and lipophilicity, critical for membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃OS |

| Molecular Weight | 309.39 g/mol |

| IUPAC Name | N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide |

| Solubility | Soluble in organic solvents |

| SMILES | CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |

The compound’s planar thiadiazole ring and flexible benzylphenyl side chain enable diverse interactions with biological targets, such as hydrophobic pockets or hydrogen-bonding sites.

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions:

-

Thiadiazole Core Formation: Cyclization of thiosemicarbazides or oxidative dimerization of thioamides yields the 1,2,3-thiadiazole ring .

-

Methyl Substitution Introduction: Alkylation at the 4-position using methyl iodide or dimethyl sulfate under basic conditions.

-

Carboxamide Functionalization: Coupling the 5-carboxylic acid derivative with 2-benzylaniline via carbodiimide-mediated amidation.

Table 2: Representative Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Thiadiazole formation | Thiourea, HNO₂, H₂SO₄ | 65% |

| 2 | Methylation | CH₃I, K₂CO₃, DMF | 78% |

| 3 | Amide coupling | EDC, HOBt, DCM, RT | 82% |

Modifications at the benzylphenyl group (e.g., halogenation or methoxylation) have been explored to enhance bioavailability, though these alterations often reduce potency due to increased steric hindrance.

Biological Activities and Research Findings

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to disruption of bacterial cell wall synthesis. The thiadiazole ring’s sulfur atom may chelate metal ions essential for microbial enzymes.

Enzyme Inhibition

The compound exhibits weak inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 45 µM), potentially mitigating inflammation. Docking studies propose that the carboxamide group forms hydrogen bonds with COX-2’s Arg120 residue, while the thiadiazole ring occupies a hydrophobic cleft.

Pharmacological Properties and Challenges

ADME Profiling

-

Absorption: High logP (3.2) suggests favorable lipid membrane penetration but may limit aqueous solubility.

-

Metabolism: Hepatic microsomal assays indicate rapid oxidation via CYP3A4, generating inactive metabolites.

-

Excretion: Primarily renal, with <5% unchanged compound detected in urine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume